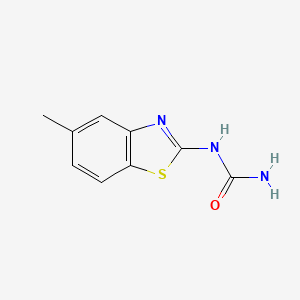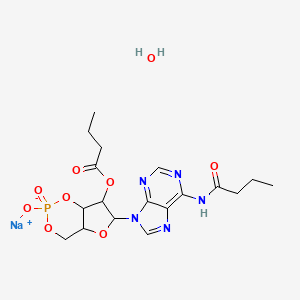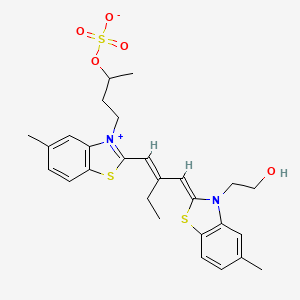
5'-O-(Dimethoxytrityl)-5,6-dihydrothymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of 5,6-dihydrothymidine, which is a derivative of thymidine. The DMT group is commonly used in oligonucleotide synthesis to protect the hydroxyl group from unwanted reactions during the assembly of DNA or RNA sequences .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl chloride reagent. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the DMT ether linkage. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the protecting group .
Industrial Production Methods
Industrial production of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction environments to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine undergoes several types of chemical reactions, including:
Detritylation: The removal of the DMT protecting group using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.
Substitution: The hydroxyl group at the 5’-position can participate in nucleophilic substitution reactions once the DMT group is removed.
Common Reagents and Conditions
Detritylation: Common reagents include dichloroacetic acid and trichloroacetic acid.
Substitution: After detritylation, the free hydroxyl group can react with various phosphoramidites or other nucleophiles under basic conditions.
Major Products Formed
科学研究应用
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is widely used in scientific research, particularly in the fields of:
作用机制
The primary mechanism of action of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the stepwise assembly of oligonucleotides. Upon completion of the synthesis, the DMT group is removed under acidic conditions, revealing the free hydroxyl group for further reactions or analysis .
相似化合物的比较
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxythymidine: Similar to 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine but lacks the 5,6-dihydro modification.
5’-O-(Dimethoxytrityl)-uridine: Another nucleoside with a DMT protecting group, used in RNA synthesis.
Uniqueness
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is unique due to its 5,6-dihydro modification, which can influence its reactivity and stability compared to other DMT-protected nucleosides. This modification can be advantageous in certain synthetic applications where enhanced stability or specific reactivity is desired .
属性
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADILIXSAPFXMW-IBXIVLEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B568302.png)
![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)





![2,2,2-Trifluoro-1-(hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B568315.png)
![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)



